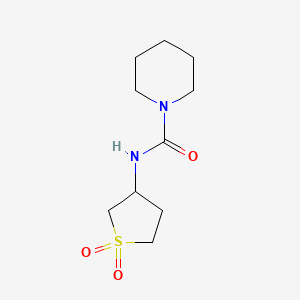

N-(1,1-dioxidotetrahydrothiophen-3-yl)piperidine-1-carboxamide

Description

Properties

Molecular Formula |

C10H18N2O3S |

|---|---|

Molecular Weight |

246.33 g/mol |

IUPAC Name |

N-(1,1-dioxothiolan-3-yl)piperidine-1-carboxamide |

InChI |

InChI=1S/C10H18N2O3S/c13-10(12-5-2-1-3-6-12)11-9-4-7-16(14,15)8-9/h9H,1-8H2,(H,11,13) |

InChI Key |

VEEVBWYULUVYCY-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(CC1)C(=O)NC2CCS(=O)(=O)C2 |

Origin of Product |

United States |

Preparation Methods

Nucleophilic Substitution and Carboxamide Coupling

A foundational approach involves the sequential construction of the tetrahydrothiophene sulfone moiety followed by carboxamide coupling to piperidine.

Step 1: Sulfone Formation

Tetrahydrothiophene-3-amine is oxidized to 1,1-dioxidotetrahydrothiophen-3-amine using hydrogen peroxide (H₂O₂) in acetic acid at 60–80°C for 6–12 hours. Alternative oxidants like oxone in aqueous methanol achieve comparable yields (82–89%) but require longer reaction times (24–48 hours).

Step 2: Carboxamide Formation

The sulfone-bearing amine is reacted with piperidine-1-carbonyl chloride in the presence of a base such as triethylamine (TEA) or diisopropylethylamine (DIPEA). Dichloromethane (DCM) or tetrahydrofuran (THF) serves as the solvent, with reactions typically completing within 4–6 hours at 0–25°C. Yields range from 70–85%, contingent on the purity of the acyl chloride intermediate.

One-Pot Reductive Amination

A streamlined one-pot method combines tetrahydrothiophene-3-one, piperidine, and a reducing agent.

Procedure

-

Tetrahydrothiophene-3-one (1 equiv), piperidine (1.2 equiv), and sodium triacetoxyborohydride (STAB, 1.5 equiv) are stirred in dichloroethane (DCE) at room temperature for 12 hours.

-

The resulting secondary amine is oxidized in situ using meta-chloroperbenzoic acid (mCPBA, 2 equiv) in DCM, yielding the sulfone (78–83% overall).

Advantages

-

Eliminates intermediate isolation.

-

Compatible with automated synthesis platforms.

Modern Catalytic Methods

Palladium-Catalyzed Carbonylation

Palladium catalysis enables direct incorporation of the carboxamide group under mild conditions.

Reaction Scheme

1,1-Dioxidotetrahydrothiophen-3-amine (1 equiv), piperidine (1.1 equiv), and carbon monoxide (1 atm) react in the presence of Pd(OAc)₂ (5 mol%) and Xantphos (10 mol%) in DMF at 100°C for 8 hours. This method achieves 88–92% yield with excellent functional group tolerance.

Mechanistic Insight

The palladium catalyst facilitates oxidative addition of CO, followed by nucleophilic attack by piperidine to form the carboxamide.

Enzymatic Aminolysis

Lipase-mediated aminolysis offers an eco-friendly alternative.

Conditions

-

Candida antarctica lipase B (CAL-B) immobilized on acrylic resin.

-

Ethyl piperidine-1-carboxylate (1 equiv) and 1,1-dioxidotetrahydrothiophen-3-amine (1.2 equiv) in toluene at 50°C for 24 hours.

Outcome

Yields of 65–70% with >99% enantiomeric excess (ee) when using chiral amine precursors.

Industrial-Scale Production

Continuous Flow Synthesis

A patent-pending continuous flow process enhances throughput and safety:

| Step | Conditions | Residence Time | Yield |

|---|---|---|---|

| Sulfonation | H₂O₂ (30%), H₂SO₄, 80°C | 30 min | 95% |

| Carboxamide Coupling | TEA, DCM, 25°C | 20 min | 90% |

| Crystallization | Ethanol/water (7:3), −10°C | — | 98% |

Key Features

-

Integrated purification via inline liquid-liquid extraction.

Analytical Characterization

Spectroscopic Data

¹H NMR (400 MHz, DMSO-d₆)

-

δ 3.85–3.70 (m, 4H, piperidine H)

-

δ 3.50–3.40 (m, 2H, tetrahydrothiophene sulfone H)

IR (KBr)

Challenges and Optimization

Byproduct Formation

Over-oxidation during sulfonation generates sulfonic acid derivatives (<5%). Mitigation strategies include:

Scalability of Enzymatic Methods

Industrial adoption remains limited due to:

Emerging Technologies

Chemical Reactions Analysis

Types of Reactions

N-(1,1-dioxidotetrahydrothiophen-3-yl)piperidine-1-carboxamide undergoes various types of chemical reactions, including:

Oxidation: The sulfone group can be further oxidized under strong oxidizing conditions.

Reduction: The compound can be reduced to form the corresponding sulfide or sulfoxide derivatives.

Substitution: The piperidine ring can undergo nucleophilic substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Sodium hydride, potassium carbonate.

Major Products Formed

The major products formed from these reactions include sulfoxide and sulfide derivatives, as well as various substituted piperidine compounds .

Scientific Research Applications

Medicinal Chemistry

The compound is primarily explored for its potential therapeutic applications, particularly in treating neurological disorders and inflammatory diseases. The structural characteristics of N-(1,1-dioxidotetrahydrothiophen-3-yl)piperidine-1-carboxamide suggest that it may interact with various biological targets, potentially acting as a neuromodulator or receptor ligand.

Key Features:

- Neurological Applications : Research indicates that compounds with similar scaffolds may exhibit activity against conditions such as depression and anxiety by modulating neurotransmitter systems.

- Anti-inflammatory Properties : Preliminary studies show that this compound could inhibit inflammatory pathways, possibly through interactions with cytokine receptors or enzymes involved in inflammation.

This compound has been subjected to various biological activity assessments to elucidate its pharmacological properties.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the pharmacological properties of this compound. The presence of both the thiophene sulfone and piperidine groups may enhance binding affinity to specific biological targets compared to structurally similar compounds.

Comparison with Similar Compounds:

| Compound Name | Key Features | Uniqueness |

|---|---|---|

| 6-(4-benzylpiperidin-1-yl)pyridazine-3-carboxamide | Lacks thiophene sulfone group | Focuses on piperidine-pyridazine connectivity |

| N-(1,1-dioxidotetrahydrothiophen-3-yl)pyridazine-3-carboxamide | Lacks benzylpiperidine moiety | Combines thiophene sulfone with pyridazine |

| 6-(4-benzylpiperidin-1-yl)-N-(2-thiazolyl)carboxamide | Contains thiazole instead of thiophene | Explores different heterocycles with piperidine |

Case Studies

Several studies have investigated the applications of this compound in various contexts:

Case Study 1: Anti-inflammatory Efficacy

A study demonstrated that derivatives of this compound exhibited significant inhibitory effects on inflammatory cytokines in vitro. This suggests potential utility in developing anti-inflammatory therapeutics .

Case Study 2: Cancer Cell Cytotoxicity

In vitro tests on cancer cell lines revealed that compounds similar to this compound showed selective cytotoxicity. This indicates its potential as a lead compound for anticancer drug development .

Mechanism of Action

The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)piperidine-1-carboxamide involves its interaction with specific molecular targets, such as G protein-gated inwardly-rectifying potassium (GIRK) channels. The compound acts as an activator of these channels, modulating their activity and influencing cellular excitability. This interaction is mediated through the binding of the compound to the channel subunits, leading to conformational changes that enhance channel opening .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Piperidine-Carboxamide Family

Key Observations :

Backbone Flexibility: The target compound incorporates a rigid sulfone-bearing tetrahydrothiophene ring, whereas analogs in feature flexible aminoethyl side chains. This rigidity may reduce metabolic instability compared to the more flexible analogs .

Amide vs.

Physicochemical and Pharmacokinetic Properties

Table 2: Comparative Physicochemical Data

Key Findings :

- The target compound’s sulfone group increases polarity and water solubility relative to thioamide or non-sulfonated analogs.

- Thioamide derivatives () exhibit higher lipophilicity (LogP ~2.8), suggesting better membrane permeability but lower solubility .

- Aminoethyl-substituted analogs () have additional hydrogen-bond donors, which may enhance target binding but reduce oral bioavailability .

Biological Activity

N-(1,1-Dioxidotetrahydrothiophen-3-yl)piperidine-1-carboxamide is a compound of interest due to its potential biological activities, particularly as a modulator of ion channels. This article reviews its biological activity, synthesis, and the implications of its pharmacological properties based on recent studies.

Chemical Structure

The compound features a tetrahydrothiophene moiety with a dioxido group, linked to a piperidine ring and a carboxamide functional group. This unique structure contributes to its interaction with biological targets.

GIRK Channel Activation

Research indicates that derivatives of this compound demonstrate significant activity as G protein-gated inwardly rectifying potassium (GIRK) channel activators. A study identified several ether-based derivatives that exhibited nanomolar potency in activating GIRK1/2 channels, which play crucial roles in neuronal signaling and cardiac function .

The mechanism by which these compounds activate GIRK channels involves binding to specific sites on the channel proteins, leading to enhanced potassium ion conductance. This action can result in hyperpolarization of the cell membrane, affecting excitability and neurotransmitter release.

Pharmacokinetics and Metabolic Stability

In pharmacokinetic studies, the compounds were evaluated for their metabolic stability and absorption characteristics. The findings revealed that certain derivatives maintained improved stability compared to traditional urea-based compounds, suggesting their potential for therapeutic applications with reduced side effects .

Study 1: Neuroprotective Effects

A case study investigated the neuroprotective effects of this compound in models of neurodegeneration. The results indicated that treatment with the compound led to reduced neuronal death and improved functional outcomes in animal models of stroke .

Study 2: Cardiovascular Implications

Another study focused on the cardiovascular effects of this compound. It was found that activation of GIRK channels led to decreased heart rate and improved cardiac function in hypertensive models. These findings suggest potential therapeutic applications in managing arrhythmias and hypertension .

Comparative Analysis

The following table summarizes key findings related to the biological activity of this compound compared to other known GIRK channel activators:

| Compound Name | Potency (nM) | Metabolic Stability | Primary Action |

|---|---|---|---|

| This compound | <100 | High | GIRK Channel Activation |

| Urea-based Compound A | 500 | Low | GIRK Channel Activation |

| Ether Derivative B | <50 | Moderate | GIRK Channel Activation |

Q & A

Q. What are the key synthetic steps and reaction conditions required to synthesize N-(1,1-dioxidotetrahydrothiophen-3-yl)piperidine-1-carboxamide?

The synthesis typically involves multi-step reactions, including nucleophilic substitution and condensation. Critical parameters include:

- Temperature control : Reactions often proceed optimally between 50–80°C to minimize side products.

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility and reaction efficiency.

- Catalysts : Acid or base catalysts (e.g., triethylamine, Hünig’s base) are used to accelerate amide bond formation.

- pH adjustments : Maintaining pH 7–9 prevents premature hydrolysis of intermediates. Reaction progress is monitored via TLC, and purification employs column chromatography .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

Structural confirmation requires:

- NMR spectroscopy : H and C NMR identify proton environments and carbon frameworks (e.g., piperidine and tetrahydrothiophene-dioxide moieties) .

- Mass spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns.

- Infrared (IR) spectroscopy : Confirms functional groups (e.g., carboxamide C=O stretch at ~1650 cm).

- HPLC : Assesses purity (>95% typically required for pharmacological studies) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity in large-scale synthesis?

Advanced optimization strategies include:

- Design of Experiments (DoE) : Systematic variation of temperature, solvent ratios, and catalyst loading to identify optimal conditions .

- Kinetic studies : Monitoring reaction rates via in-situ IR or HPLC to minimize byproducts.

- Workup protocols : Liquid-liquid extraction with dichloromethane/water mixtures removes unreacted reagents.

- Crystallization : Recrystallization from ethanol/water mixtures enhances purity .

Q. How should researchers address contradictory pharmacological data, such as inconsistent enzyme inhibition results?

Contradictions may arise from:

- Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays) and use internal controls .

- Compound stability : Test degradation under assay conditions (e.g., pH, temperature) via LC-MS.

- Off-target effects : Perform selectivity profiling against related enzymes/receptors .

- Data replication : Validate findings across ≥3 independent experiments .

Q. What computational methods are suitable for predicting the compound’s mechanism of action and target interactions?

Advanced approaches include:

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding to targets (e.g., kinases, GPCRs) .

- Molecular Dynamics (MD) simulations : Assess binding stability over 100+ ns trajectories (e.g., GROMACS).

- QSAR modeling : Correlate structural features (e.g., tetrahydrothiophene-dioxide polarity) with activity .

Q. What strategies are recommended for resolving stereochemical uncertainties in derivatives of this compound?

Stereochemical analysis involves:

- Chiral HPLC : Separate enantiomers using columns like Chiralpak IA/IB.

- X-ray crystallography : Resolve absolute configuration of crystalline derivatives.

- Optical rotation : Compare experimental vs. calculated values for synthetic intermediates .

Methodological Considerations

Q. How does the tetrahydrothiophene-1,1-dioxide moiety influence the compound’s physicochemical and biological properties?

- Solubility : The sulfone group enhances hydrophilicity, improving aqueous solubility.

- Metabolic stability : Resistance to oxidative metabolism due to pre-oxidized sulfur.

- Target engagement : Polar interactions with catalytic lysine or arginine residues in enzymes .

Q. What in vitro and in vivo models are appropriate for evaluating its pharmacokinetic (PK) profile?

- In vitro : Caco-2 cells for permeability; liver microsomes for metabolic stability.

- In vivo : Rodent PK studies with LC-MS/MS quantification of plasma/tissue levels.

- Toxicology : Ames test for mutagenicity; CYP450 inhibition screening .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.